(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
Overview
Description
(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BClNO4 and its molecular weight is 351.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative (the compound ) acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing the synthesis of a wide variety of organic compounds .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their susceptibility to hydrolysis . This could potentially affect their bioavailability and stability.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds synthesized through the Suzuki-Miyaura cross-coupling reactions . These effects could range widely, given the broad applicability of these reactions in organic synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is known to be influenced by pH, with the reaction rate accelerating at physiological pH . This could potentially affect the compound’s stability and efficacy in biological systems.
Properties
IUPAC Name |
[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHFRXPMAZUUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718242 | |
Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-48-8 | |
Record name | [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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